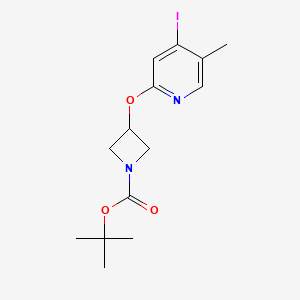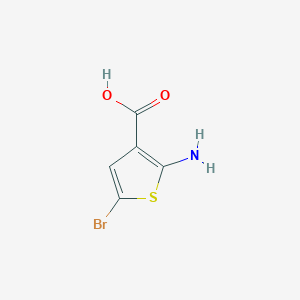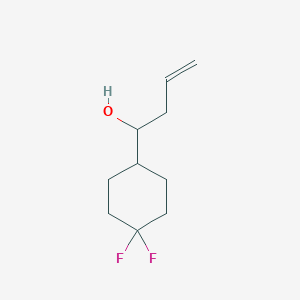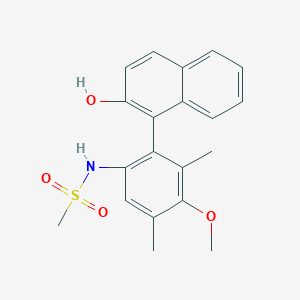![molecular formula C42H72N2O29 B15090260 N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a complex organic molecule characterized by multiple hydroxyl groups, acetamido groups, and oxane rings. Such compounds are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions to form oxane rings, and the introduction of acetamido groups. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, and reagents such as glycosyl donors and acceptors in the presence of catalysts like Lewis acids.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Reagents like tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of the acetamido group would yield primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as models for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, these compounds might be studied for their interactions with enzymes and other biomolecules. They could serve as inhibitors or activators of specific biochemical pathways.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects. For example, they might be evaluated for their ability to inhibit the growth of cancer cells or to act as antiviral agents.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or coatings, that have specific desirable properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is active.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglucosamine: A simpler compound with an acetamido group and hydroxyl groups.
Chitin: A polymer composed of N-acetylglucosamine units.
Heparin: A complex polysaccharide with multiple hydroxyl and acetamido groups.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and rings, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72N2O29/c1-5-13-21(51)26(56)29(59)40(64-13)71-34-20(44-12(4)50)39(66-15(7-45)23(34)53)73-35-22(52)14(6-2)65-41(30(35)60)69-32-18(10-48)68-38(19(25(32)55)43-11(3)49)72-36-24(54)16(8-46)67-42(31(36)61)70-33-17(9-47)63-37(62)28(58)27(33)57/h13-42,45-48,51-62H,5-10H2,1-4H3,(H,43,49)(H,44,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXWSJKXRCGBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(OC(C3O)OC4C(OC(C(C4O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)CC)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72N2O29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
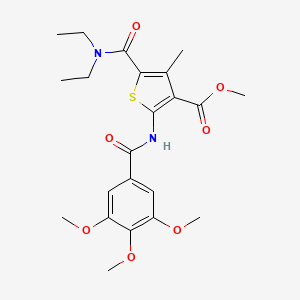
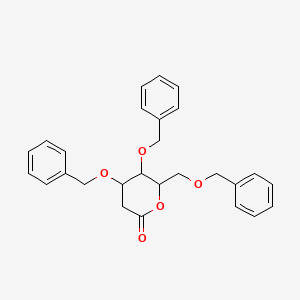
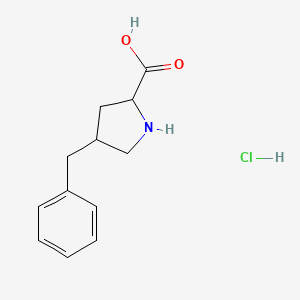
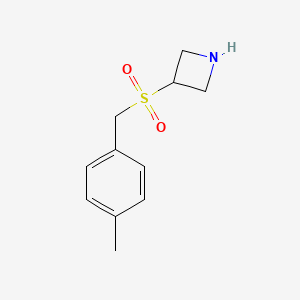

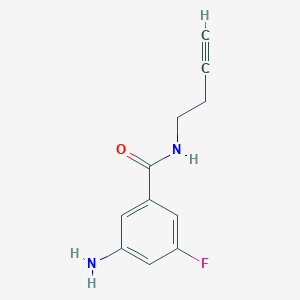
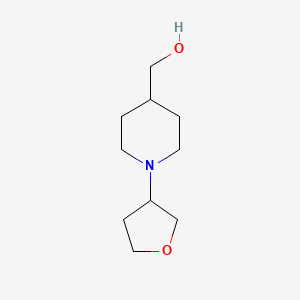
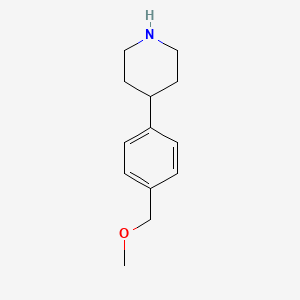
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
